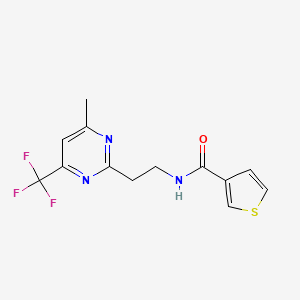

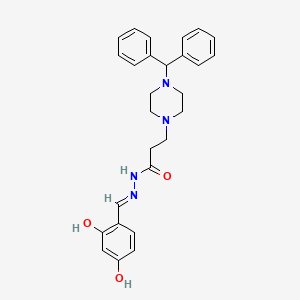

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Inhibition of Transcription Factors

One significant application of derivatives similar to the compound is in the inhibition of NF-kappaB and AP-1 transcription factors, crucial for the regulation of immune responses and inflammation. Research conducted by Palanki et al. (2000) focused on modifying the pyrimidine portion of a related compound to improve oral bioavailability and examining its cell-based activity. These modifications demonstrated the potential of such compounds in modulating gene expression related to inflammation and immune responses (Palanki et al., 2000).

Synthesis of Heterocyclic Compounds

Another application area is the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, as demonstrated by El-Meligie et al. (2020). Their work highlights the versatility of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing these derivatives, important for pharmaceutical applications and materials science (El-Meligie et al., 2020).

Development of Herbicidal Agents

Derivatives of the compound have also been explored for their herbicidal activities. For instance, Fu et al. (2014) synthesized and tested a novel thiourea derivative for its inhibitory activity against specific types of grass, demonstrating its potential as an herbicidal agent (Fu et al., 2014).

Antibacterial and Anti-Inflammatory Applications

Lahsasni et al. (2018) synthesized new pyrimidine and thiophene derivatives, some of which showed potent antibacterial and anti-inflammatory properties. These findings suggest the potential use of these compounds in developing new treatments for infections and inflammation (Lahsasni et al., 2018).

Lactate Uptake Inhibition

O'Rourke et al. (2018) explored the functionalization of the thieno[2,3-d]pyrimidinedione core, leading to the synthesis of 5-carboxamide-6-aryl analogues. These novel compounds were evaluated as inhibitors of lactate uptake in monocarboxylate transporters, highlighting their potential in cancer therapy by targeting the metabolic pathways of cancer cells (O'Rourke et al., 2018).

Green Synthesis Approaches

Shi et al. (2018) reported a green synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing the importance of step economy and reduced environmental impact in the synthesis of pharmacologically relevant compounds (Shi et al., 2018).

作用機序

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple targets.

Mode of Action

Pyrimidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

For instance, some pyrimidine derivatives have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3OS/c1-8-6-10(13(14,15)16)19-11(18-8)2-4-17-12(20)9-3-5-21-7-9/h3,5-7H,2,4H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUYBVANKGVUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CSC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)

![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)

![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)

![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)

![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)